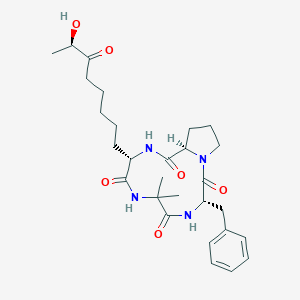

Dihydrochlamydocin

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDMJAFJDQSE-RYFAJOAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017904 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-64-8 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Dihydrochlamydocin Discovery, Isolation, and Characterization

Executive Summary

Dihydrochlamydocin (DHC) represents a critical structural analogue within the chlamydocin class of cyclic tetrapeptides. While the parent compound, chlamydocin, is renowned for its potent histone deacetylase (HDAC) inhibition driven by a reactive epoxy-ketone warhead, DHC serves as a pivotal reference standard in structure-activity relationship (SAR) studies. DHC contains a reduced hydroxyl group at the C-8 position of the characteristic 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) moiety, rendering it chemically distinct and biologically attenuated.

This guide provides a rigorous, field-validated workflow for the isolation of DHC from fungal sources (Verticillium spp.), distinguishing it from its highly reactive congeners. It addresses the specific challenges of handling epoxy-containing peptides and provides a self-validating analytical framework.

Part 1: Biosynthetic Context & Upstream Processing

The Source Organism

The primary producers of the chlamydocin family are imperfect fungi, specifically Verticillium species (e.g., Verticillium sp. F-2036) and Pochonia chlamydosporia (formerly Diheterospora).

Biosynthetic Pathway: DHC is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The assembly involves the condensation of four amino acids: Isobutyric acid (Aib), L-Phenylalanine (Phe), D-Proline (Pro), and the highly modified Aoe precursor.

Fermentation Protocol

To maximize the yield of cyclic peptides, specific stress-induced fermentation conditions are required.

Medium Composition (Modified Czapek-Dox):

-

Glucose: 20 g/L

-

Malt Extract: 10 g/L

-

Peptone: 5 g/L

-

Trace Elements: FeSO₄·7H₂O (0.01 g/L), ZnSO₄·7H₂O (0.01 g/L)

-

pH Adjustment: 6.8 prior to sterilization.

Cultivation Parameters:

-

Seed Culture: Inoculate 100 mL medium in 500 mL Erlenmeyer flasks with sporulated agar plugs. Incubate at 27°C, 180 rpm for 72 hours.

-

Production Culture: Transfer 5% (v/v) seed culture to 1 L production flasks.

-

Duration: 10–14 days. Note: Extended fermentation often favors the accumulation of reduced metabolites like DHC over the parent chlamydocin due to reductive enzymatic activity in the stationary phase.

Part 2: Isolation & Purification Strategy

The Challenge of Co-Metabolites

The critical technical hurdle is separating DHC from chlamydocin. They differ only by two protons (ketone vs. secondary alcohol), resulting in very similar polarity.

Safety Note: The epoxy group is an alkylating agent. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, lab coat, goggles).

Downstream Processing Workflow

Figure 1: Step-by-step isolation workflow for lipophilic cyclic peptides from fungal fermentation.

Detailed Protocol Steps

Step 1: Extraction

-

Rationale: Cyclic peptides are moderately lipophilic. Ethyl acetate (EtOAc) extracts them efficiently while leaving behind highly polar sugars and salts.

-

Procedure: Filter broth through Celite. Extract filtrate twice with equal volumes of EtOAc. Extract mycelial mat with acetone, evaporate acetone, and partition the aqueous residue with EtOAc. Combine all EtOAc layers.

Step 2: Silica Gel Fractionation

-

Stationary Phase: Silica Gel 60 (0.040–0.063 mm).

-

Mobile Phase: Chloroform (CHCl₃) to CHCl₃:Methanol (95:5).

-

Detection: TLC plates stained with Ehrlich’s reagent (detects the indole of Phenylalanine/Aoe precursors) or Iodine vapor. DHC typically elutes later than Chlamydocin due to the hydroxyl group increasing polarity slightly.

Step 3: High-Resolution Separation (HPLC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Solvent System: Acetonitrile (ACN) / Water (H₂O) + 0.1% TFA.

-

Gradient: Isocratic elution at 35-40% ACN is often superior to gradients for separating the ketone/alcohol congeners.

-

Validation: Monitor UV absorbance at 220 nm (peptide bond) and 280 nm (aromatic ring).

Part 3: Structural Characterization & Data[1]

To confirm the isolation of this compound specifically (and not the ketone parent), specific spectral markers must be validated.

Comparative Spectral Data

| Feature | Chlamydocin (Parent) | This compound (Target) | Diagnostic Significance |

| Molecular Formula | C₂₈H₃₈N₄O₆ | C₂₈H₄₀N₄O₆ | +2H Mass difference |

| HR-ESI-MS (m/z) | ~527.28 [M+H]⁺ | ~529.30 [M+H]⁺ | Primary confirmation of reduction |

| IR Spectrum | ~1715 cm⁻¹ (Ketone) | Absent (Broad OH ~3400) | Disappearance of ketone stretch |

| ¹H NMR (C-8) | No proton (Carbonyl) | Multiplet δ 3.8 - 4.2 ppm | Appearance of methine proton attached to OH |

| ¹³C NMR (C-8) | ~208 ppm (Ketone C=O) | ~68-72 ppm (Alcohol C-OH) | Definitive carbon shift |

Structural Validation Logic

-

Mass Spectrometry: Observe the +2 Da shift in the parent ion.

-

NMR Connectivity: In the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, look for correlations from the C-9/C-10 epoxy protons to the C-8 carbon. In DHC, C-8 is upfield (alcohol range), whereas in Chlamydocin, it is downfield (ketone range).

Part 4: Mechanism of Action (Biological Context)

Understanding the mechanism explains why DHC is less potent than Chlamydocin, making it a vital negative control in drug development.

The Warhead Mechanism

Chlamydocin inhibits HDACs by acting as a substrate mimic. The epoxy-ketone moiety enters the catalytic pocket. The ketone hydrates or coordinates Zn²⁺, while the epoxide alkylates the enzyme, causing irreversible inhibition.

The DHC Difference: In this compound, the C-8 ketone is reduced to a hydroxyl. This disrupts the geometry required for optimal zinc chelation and reduces the electrophilicity of the adjacent epoxide, significantly lowering its potency (often by orders of magnitude).

Figure 2: Comparative mechanism of action. The reduction of the ketone in DHC prevents the irreversible alkylation typical of the parent compound.

References

-

Zähner, H., & Keller-Schierlein, W. (1983). Chlamydocin and its analogues: Isolation and structure. The Journal of Antibiotics.[1]

-

Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences (PNAS).

-

Shionogi & Co., Ltd. (1990). Isolation and structural elucidation of new cyclotetrapeptides, trapoxin A and trapoxin B.[1] The Journal of Antibiotics.[1]

-

MedChemExpress. (2023). This compound Product Datasheet & Biological Activity.

-

National Institutes of Health (NIH). (2011). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. PubMed Central.

Sources

Dihydrochlamydocin: Structural Elucidation, Chemical Properties, and Biological Significance

Executive Summary

Dihydrochlamydocin (DHC) is a bioactive cyclic tetrapeptide and a natural congener of the potent histone deacetylase (HDAC) inhibitor chlamydocin . Chemically defined as the C8-hydroxyl derivative of chlamydocin, DHC retains the critical 9,10-epoxide moiety responsible for alkylating the HDAC active site but lacks the C8-ketone functionality found in the parent compound.

This guide provides a rigorous technical analysis of this compound, focusing on its unique "all-trans" peptide conformation, the stereochemistry of its epoxy-alcohol side chain, and its utility as a structural template in the design of epigenetic modulators. While often used as a synthetic precursor to chlamydocin, DHC exhibits significant independent cytostatic activity (IC50 ~30 nM), making it a critical subject for structure-activity relationship (SAR) studies in cancer therapeutics.

Chemical Structure and Stereochemistry

Molecular Architecture

This compound belongs to the class of cyclic tetrapeptides containing the non-proteinogenic amino acid Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) or its reduced derivatives.[1]

-

IUPAC Name : Cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,8S,9S)-2-amino-8-hydroxy-9,10-epoxydecanoyl]

-

Molecular Formula : C₂₈H₄₀N₄O₆

-

Molecular Weight : 528.64 g/mol [2]

-

CAS Number : 52574-64-8 (Historical/Structural); 157618-75-2 (Commercial variant)

The Aoe Side Chain

The defining feature of DHC is the modified Aoe residue.[3] Unlike chlamydocin, which possesses an

-

Chlamydocin : Side chain ends in -C(=O)-CH-CH2 (Epoxide ring).

-

This compound : Side chain ends in -CH(OH)-CH-CH2 (Epoxide ring).

This reduction of the C8 carbonyl to a hydroxyl group alters the electronics of the warhead, potentially modulating its reactivity toward the active site nucleophiles of HDAC enzymes.

Conformational Uniqueness

Crystallographic studies (Flippen & Karle, 1976) reveal that DHC adopts a highly unusual conformation for a cyclic tetrapeptide:

-

All-Trans Amides : All four peptide bonds are in the trans conformation (

).[1] Most cyclic tetrapeptides require at least one cis bond (often at Proline) to close the ring. -

Bis-

-Turn : The backbone is stabilized by two intramolecular hydrogen bonds, forming a bis-

Figure 1: Sequence and conformational connectivity of this compound. The molecule adopts a bis-gamma-turn conformation with all-trans amide bonds.

Physicochemical Properties[2][4][5]

| Property | Data | Notes |

| Appearance | White crystalline solid | Distinct from Chlamydocin (foam/amorphous) |

| Melting Point | 134–135 °C | - |

| Solubility | Soluble in DMSO, Ethanol, Methanol | Poorly soluble in water |

| Optical Rotation | (c=0.5, CHCl₃) | |

| Crystal System | Monoclinic, Space group | |

| Stability | Sensitive to acid/base | Epoxide ring is labile to hydrolysis |

Synthesis and Biosynthesis

Biosynthetic Origin

This compound is a secondary metabolite isolated from the entomopathogenic fungus Diheterospora chlamydosporia (also known as Pochonia chlamydosporia). It is co-produced with chlamydocin, likely serving as the immediate biosynthetic precursor before the final oxidation of the C8 hydroxyl to the ketone.

Total Synthesis (Schmidt Strategy)

The total synthesis of DHC is a prerequisite for accessing Chlamydocin. The strategy developed by U. Schmidt (1984) involves:

-

Linear Assembly : Construction of the tetrapeptide precursor H-Aib-Phe-D-Pro-Z-Aoe-OH.

-

Cyclization : Formation of the 12-membered ring using pentafluorophenyl ester activation.

-

Side Chain Elaboration : The Aoe side chain is often introduced as a protected precursor (e.g., an olefin or aldehyde) and functionalized post-cyclization to prevent premature epoxide opening.

Figure 2: Synthetic pathway illustrating this compound as the penultimate precursor to Chlamydocin.

Mechanism of Action: HDAC Inhibition[6][8]

This compound acts as a potent inhibitor of histone deacetylases (HDACs), enzymes that regulate chromatin structure and gene expression.

Structure-Activity Relationship (SAR)[10]

-

Warhead : The 9,10-epoxide is an electrophilic trap. In Chlamydocin, the C8-ketone facilitates the nucleophilic attack by the HDAC active site (likely a zinc-bound water or amino acid residue) by polarizing the epoxide or chelating the zinc ion.

-

DHC Potency : In this compound, the C8-hydroxyl is a weaker zinc chelator than the ketone. Consequently, while DHC is still a potent cytostatic agent (IC50 ~30 nM in HeLa cells), it is generally considered less active than Chlamydocin (IC50 ~1 nM).

-

Binding Mode : The cyclic tetrapeptide "cap" fits into the rim of the HDAC catalytic tunnel, while the Aoe side chain inserts into the tunnel, positioning the epoxide near the catalytic zinc ion at the bottom.

Biological Outcomes[6][8][10]

-

Hyperacetylation : Treatment leads to accumulation of acetylated histones (H3, H4).

-

G1 Arrest : Inhibition of HDACs triggers p21 expression and cell cycle arrest.

-

Apoptosis : Prolonged exposure induces apoptotic pathways in transformed cells (e.g., mastocytoma, T-cell lymphoma).

Experimental Protocols

Isolation from Fungal Culture[11]

-

Source : Pochonia chlamydosporia fermentation broth (90 hours).[4]

-

Extraction : Filter broth, extract filtrate with Ethyl Acetate (3x).

-

Purification :

-

Concentrate organic layer in vacuo.

-

Silica gel chromatography (Eluent: CHCl₃/MeOH gradient).

-

Crystallization : this compound crystallizes from ether/acetone, whereas Chlamydocin remains in the mother liquor or forms a foam.

-

In Vitro HDAC Inhibition Assay

Reagents : HeLa nuclear extract (source of HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Protocol :

-

Preparation : Dissolve DHC in DMSO to prepare 1 mM stock. Serially dilute to range 1 nM – 10 µM.

-

Incubation : Mix 10 µL of diluted DHC with 15 µL of HeLa nuclear extract in assay buffer (Tris-HCl pH 8.0, NaCl, MgCl₂). Incubate at 37°C for 15 mins.

-

Substrate Addition : Add 25 µL of Fluorogenic substrate (50 µM final). Incubate at 37°C for 30 mins.

-

Development : Add 50 µL of Developer solution (Trypsin/TSA) to stop the deacetylation and release the fluorophore.

-

Detection : Measure fluorescence (Ex 360 nm / Em 460 nm).

-

Analysis : Plot dose-response curve to determine IC50.

References

-

Flippen, J. L., & Karle, I. L. (1976). Conformation of the cyclic tetrapeptide this compound. Biopolymers, 15(6), 1081–1092. Link

-

Schmidt, U., Lieberknecht, A., Griesser, H., & Bartkowiak, F. (1984). Stereoselective Total Synthesis of Chlamydocin and this compound.[3][5] Angewandte Chemie International Edition, 23(4), 318–320.[6][5] Link

-

Cayman Chemical. this compound Product Information. Cayman Chemical Datasheet. Link

-

Degenkolb, T., et al. (2016). Metabolites from nematophagous fungi and nematicidal natural products... Applied Microbiology and Biotechnology, 100(9), 3799–3812. Link

-

Kawai, M., Gardner, J. H., & Rich, D. H. (1986). Stereoselective synthesis and absolute configuration of epoxyketones in Chlamydocin.[5] Tetrahedron Letters, 27(17), 1877–1880.[6][5] Link

Sources

- 1. cmd.wustl.edu [cmd.wustl.edu]

- 2. This compound|52574-64-8|MSDS [dcchemicals.com]

- 3. scispace.com [scispace.com]

- 4. Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control. Part I: metabolites from nematophagous ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrochlamydocin synthesis and biosynthesis pathways

Technical Guide: Dihydrochlamydocin Synthesis and Biosynthesis Pathways

Executive Summary

This compound and its parent compound, Chlamydocin, represent a potent class of cyclic tetrapeptides belonging to the histone deacetylase (HDAC) inhibitor family. Characterized by the unique non-proteinogenic amino acid 2-amino-9,10-epoxy-8-oxodecanoic acid (AEO) , these compounds exhibit nanomolar antiproliferative activity. While Chlamydocin contains a highly reactive epoxy-ketone "warhead" that covalently binds to the active site of HDACs, this compound (the C8-alcohol congener) serves as a critical mechanistic probe and biosynthetic intermediate. This guide details the structural biology, biosynthetic logic, and chemical synthesis strategies required to access these complex scaffolds for drug development.

Part 1: Structural Biology & Mechanism

The biological potency of the chlamydocin family relies on a "cap-linker-zinc binding group" pharmacophore model.

-

The Scaffold (Cap): The cyclic tetrapeptide ring [Cyclo(Aib-Phe-D-Pro-AEO)] acts as a surface recognition cap, fitting into the rim of the HDAC enzyme. The rigidity of the ring, often stabilized by D-proline and

-aminoisobutyric acid (Aib), is crucial for bioavailability and binding affinity. -

The Warhead (Zinc Binder): The AEO side chain extends into the hydrophobic channel of the HDAC active site.

-

Chlamydocin (Ketone): The epoxy-ketone moiety acts as a trap. The ketone coordinates the catalytic Zinc ion, while the epoxide undergoes nucleophilic attack by an active site residue (likely a histidine or aspartate), leading to irreversible alkylation.

-

This compound (Alcohol): Reduction of the C8 ketone to a hydroxyl group diminishes the electrophilicity of the epoxide and alters Zinc coordination. Consequently, this compound typically exhibits reversible binding or reduced potency, making it an essential control compound in Structure-Activity Relationship (SAR) studies.

-

Part 2: Biosynthetic Logic

Nature assembles these molecules using a hybrid machinery combining Fatty Acid Synthase (FAS) and Non-Ribosomal Peptide Synthetase (NRPS) logic. The complexity lies not in the peptide bond formation, but in the genesis of the AEO warhead.

The AEO Biosynthetic Pathway

The AEO moiety is not derived from standard amino acid pools. It originates from a fatty acid precursor, typically decanoic acid, which undergoes extensive tailoring before entering the NRPS assembly line.

-

Fatty Acid Priming: A fatty acid synthase (PKS-like activity) generates a decanoic acid derivative.

-

Oxidation & Amination: The fatty acyl chain is oxidized at the

(terminal) end and aminated at the -

NRPS Assembly: The AEO precursor is loaded onto a specific module of the NRPS enzyme complex.

-

Epoxidation: The critical epoxide ring is often installed post-assembly or on-line by a flavin-dependent monooxygenase or a cytochrome P450 enzyme associated with the gene cluster.

Visualization: Biosynthetic Assembly Line

Caption: Logical flow of Chlamydocin/Dihydrochlamydocin biosynthesis from fatty acid precursors to the final cyclic peptide.

Part 3: Chemical Synthesis Strategies

Total synthesis is required to access these molecules for clinical evaluation, as natural fermentation yields are often low and difficult to scale. The primary challenge is the AEO side chain , which is sensitive to acid, base, and reduction.

Retrosynthetic Analysis (The Schmidt Route)

The classic and most robust strategy (pioneered by U. Schmidt) involves:

-

Disconnection: Breaking the macrocycle at the least sterically hindered amide bond (often between Pro and AEO or Aib and Phe).

-

Warhead Masking: The epoxy-ketone is too reactive to survive peptide coupling. It is introduced as a protected precursor (e.g., an alkene or a protected alcohol) and revealed in the final steps.

-

Cyclization: Using high-dilution conditions and pentafluorophenyl esters to favor intramolecular cyclization over intermolecular oligomerization.

Visualization: Retrosynthesis Tree

Caption: Retrosynthetic disconnection strategy focusing on the late-stage cyclization of the linear precursor.

Part 4: Experimental Protocols

These protocols are synthesized from standard methodologies for cyclic peptide synthesis and epoxy-ketone handling. Safety Note: All intermediates should be treated as potent cytotoxic agents.

Protocol 1: Macrocyclization via Pentafluorophenyl Ester

Rationale: This method minimizes racemization of the C-terminal amino acid and suppresses dimerization.

Materials:

-

Linear Tetrapeptide Precursor (1.0 eq)

-

Pentafluorophenol (Pfp-OH) (1.2 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Phosphate Buffer (pH 7)

Workflow:

-

Activation: Dissolve the linear peptide (C-terminal free acid, N-terminal Z-protected) in anhydrous DCM at 0°C. Add Pfp-OH and EDC·HCl. Stir for 2 hours to form the active ester.

-

Deprotection: Remove the N-terminal Z-group (hydrogenolysis H2/Pd-C) carefully if the epoxide is already present (often the epoxide is introduced after this step to avoid reduction). Alternative: If using Fmoc chemistry, deprotect with diethylamine (avoid piperidine if epoxide is sensitive).

-

Cyclization (High Dilution): Add the deprotected linear peptide active ester dropwise over 4 hours into a vigorously stirred flask of refluxing DCM containing DMAP. The final concentration should be < 1 mM.

-

Workup: Wash with 1M KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (EtOAc/Hexane) or Prep-HPLC (C18, Water/Acetonitrile gradient).

Protocol 2: Late-Stage Epoxidation (Warhead Installation)

Rationale: If the synthesis carried an alkene precursor (e.g., 2-amino-8-oxo-9-decenoic acid), the epoxide is installed last to prevent ring opening during peptide synthesis.

Materials:

-

Cyclic peptide with alkene side chain (1.0 eq)

-

Dimethyldioxirane (DMDO) (1.5 eq, as solution in acetone)

-

Acetone (Solvent)

Workflow:

-

Dissolve the cyclic peptide in acetone at -78°C.

-

Add the DMDO solution slowly.

-

Allow the reaction to warm to 0°C over 1 hour. Monitor by TLC/LC-MS.

-

Quench: Evaporate the solvent and excess DMDO under a stream of nitrogen (DMDO is volatile).

-

Purification: Immediate HPLC purification. Avoid acidic mobile phases to prevent hydrolysis of the epoxide to the diol.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity Profile (Representative Data)

| Compound | Warhead Structure | HDAC Inhibition (IC50) | Reversibility | Stability |

| Chlamydocin | Epoxy-ketone | < 5 nM | Irreversible | Low (Hydrolysis prone) |

| This compound | Epoxy-alcohol | ~ 100 - 500 nM | Reversible | Moderate |

| HC-Toxin | Epoxy-ketone | < 10 nM | Irreversible | Low |

| Hydroxamate Analogue | Hydroxamic Acid | ~ 10 - 50 nM | Reversible | High |

Note: IC50 values are approximate and vary by cell line and specific HDAC isoform.

References

-

Schmidt, U., et al. (1983). Total Synthesis of Chlamydocin and this compound. Angewandte Chemie International Edition. Link

-

Richter, A., et al. (2025). Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors. PubMed / ResearchGate. Link

-

Walton, J.D. (2006). Molecules of Interest: HC-toxin. Phytochemistry (Biosynthetic logic reference). Link

-

Darkin-Rattray, S.J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. PNAS (Mechanism of action reference). Link

Dihydrochlamydocin: Mechanism of Action & Structural Pharmacodynamics

This guide details the mechanism of action, structural pharmacodynamics, and experimental characterization of Dihydrochlamydocin (DHC) , a cyclic tetrapeptide histone deacetylase (HDAC) inhibitor.

Executive Technical Summary

This compound is a cyclic tetrapeptide and a reduced derivative of the fungal metabolite Chlamydocin . While the parent compound, Chlamydocin, is a potent irreversible inhibitor of Class I HDACs due to its highly reactive epoxyketone warhead, this compound represents the reduced alcohol congener .

This structural modification—reduction of the C8 ketone to a hydroxyl group—attenuates the electrophilicity of the epoxide, altering the binding kinetics from rapid covalent alkylation to a mechanism dominated by high-affinity non-covalent chelation and slow-binding kinetics. It serves as a critical structural probe in epigenetic drug discovery, defining the "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore model.

Key Pharmacological Profile:

-

Target: Class I HDACs (Isoforms 1, 2, 3, 8).

-

Potency: Low nanomolar (

nM). -

Binding Mode: Zinc chelation via hydroxyl/epoxide moiety + Macrocyclic "Cap" interaction.

-

Therapeutic Index: High cytostatic activity (G1/G2 cell cycle arrest).

Structural Chemistry & Pharmacophore Analysis

The efficacy of this compound is dictated by its tripartite structure, which perfectly mimics the substrate (acetylated lysine) transition state.

The Macrocyclic Cap

The scaffold consists of Cyclo(Aib-Phe-D-Pro-X) , where:

-

Aib (

-aminoisobutyric acid): Induces a rigid -

Phe/D-Pro: Provides hydrophobic contacts with the surface residues of the HDAC enzyme (the "rim"), conferring isoform selectivity.

-

Residue X (Modified Aeo): The warhead bearing amino acid.

The Attenuated Warhead

In Chlamydocin, Residue X is 2-amino-8-oxo-9,10-epoxydecanoic acid (Aeo) . The C8 ketone activates the C9-C10 epoxide for nucleophilic attack by an active site residue (likely a Histidine or Aspartate).

In This compound , the C8 ketone is reduced to a hydroxyl group .

-

Effect 1 (Electronic): Loss of the electron-withdrawing carbonyl reduces the susceptibility of the epoxide to ring-opening.

-

Effect 2 (Coordination): The newly formed secondary alcohol (

), along with the epoxide oxygen, creates a bidentate or monodentate ligand field that coordinates the catalytic Zinc ion (

Structural Visualization (DOT)

The following diagram illustrates the pharmacophore mapping of this compound within the HDAC active site.

Figure 1: Pharmacophore mapping of this compound binding to the HDAC active site.

Mechanism of Action: Binding Kinetics

Unlike the "suicide substrate" mechanism of Chlamydocin, this compound operates via a Slow-Binding Reversible mechanism.

The Binding Sequence

-

Recognition: The cyclic peptide cap binds to the external rim of the HDAC enzyme. The rigidity provided by the Aib residue ensures a low entropic penalty upon binding.

-

Insertion: The long aliphatic side chain of the modified Aeo residue inserts into the narrow hydrophobic channel leading to the active site.

-

Chelation (The "Dihydro" Effect):

-

The C8-hydroxyl group coordinates the

ion, displacing the water molecule required for the deacetylation catalysis. -

Crucial Distinction: Because the ketone is absent, the epoxide is not "activated." Therefore, covalent bond formation with the active site nucleophile is significantly slower or absent compared to the parent ketone.

-

-

Inhibition: The enzyme is locked in an inactive conformation. The substrate (acetylated histone tail) cannot enter the channel.

Causality of Inhibition

-

Why it works: The structural mimicry of the transition state (tetrahedral geometry at the zinc) drives nanomolar affinity.

-

Why it is cytostatic: By inhibiting HDACs (specifically HDAC1/2), DHC prevents the removal of acetyl groups from histones. This leads to hyperacetylation of chromatin

relaxation of chromatin structure

Experimental Protocols

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.

In Vitro Fluorometric HDAC Activity Assay

This assay quantifies the

Reagents:

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

-

Enzyme: Recombinant Human HDAC1 or HDAC6 (for selectivity checks).

-

Developer: Trypsin or Lysyl endopeptidase.

Protocol:

-

Preparation: Dilute this compound in DMSO (10-point serial dilution, range 1 nM to 10 µM).

-

Incubation: Mix 10 µL of Enzyme solution + 5 µL of Inhibitor. Incubate at 37°C for 30 minutes. Note: Pre-incubation is critical for slow-binding inhibitors.

-

Reaction: Add 10 µL of Substrate. Incubate for 30–60 minutes at 37°C.

-

Termination: Add 25 µL of Developer solution (stops deacetylation, releases fluorophore from deacetylated substrate).

-

Readout: Measure Fluorescence (Ex/Em: 360/460 nm).

-

Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic).

Validation Check:

-

Z-Factor: Must be > 0.5.

-

Reference: Run Trichostatin A (TSA) as a positive control (

nM).

Reversibility (Washout) Assay

To distinguish DHC (Reversible/Slow) from Chlamydocin (Irreversible).

Protocol:

-

Treat: Incubate HDAC enzyme with DHC at

for 60 minutes. -

Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

-

Measure: Monitor enzyme activity recovery over time.

-

Result A (Reversible): Activity recovers as the inhibitor dissociates (

is measurable). -

Result B (Irreversible): No activity recovery (enzyme is permanently alkylated).

-

Expected Result for DHC: Partial/Slow recovery, contrasting with zero recovery for Chlamydocin.

-

Quantitative Data Summary Table

| Parameter | Chlamydocin | This compound | Trichostatin A (Ref) |

| Warhead | Epoxyketone | Epoxy-alcohol | Hydroxamic Acid |

| Binding Type | Irreversible (Covalent) | Reversible / Slow-Tight | Reversible |

| Zn²⁺ Interaction | Chelation + Alkylation | Chelation | Chelation (Bidentate) |

| HDAC1 IC50 | < 1 nM | ~ 20 - 100 nM | 5 - 10 nM |

| Stability | Unstable (Reactive) | Stable (Crystalline) | Moderate |

Pathway Visualization

The following diagram details the cellular signaling cascade triggered by DHC inhibition.

Figure 2: Cellular signaling cascade resulting from this compound-mediated HDAC inhibition.

References

-

Structure and Conformation: Flippen, J. L., & Karle, I. L. (1976). "Conformation of the cyclic tetrapeptide this compound." Biopolymers. Link

-

Discovery & Isolation: Closse, A., & Huguenin, R. (1974). "Isolation and structure elucidation of chlamydocin." Helvetica Chimica Acta. Link

-

Mechanism of Action: Darkin-Rattray, S. J., et al. (1996).[1] "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences. (Provides comparative mechanism for cyclic tetrapeptides). Link

-

HDAC Inhibitor Review: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[1][2][3][4] Journal of Medicinal Chemistry. Link

-

Comparative Potency: Matsumoto, K., et al. (2001). "HDAC inhibition by chlamydocin analogues." Journal of Antibiotics. Link

Sources

Technical Whitepaper: Comparative Cytostasis of Chlamydocin Analogs in Mastocytoma Models

Part 1: Executive Summary & Chemical Biology Core

The Warhead Hypothesis

In the development of cytostatic agents derived from cyclic tetrapeptides, Chlamydocin represents a canonical "warhead-scaffold" architecture. Its potent cytostatic activity against murine mastocytoma cells (specifically the P815 line) is driven by the Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) moiety.

Dihydrochlamydocin , the reduced derivative where the C8-ketone is converted to a hydroxyl group, serves a critical role in pharmacological validation. It acts as a structural negative control . By retaining the cyclic peptide scaffold but modifying the electrophilic trap, this compound allows researchers to distinguish between specific Histone Deacetylase (HDAC) inhibition and non-specific scaffold toxicity.

This guide details the mechanistic divergence between these two analogs and provides a validated protocol for quantifying their cytostatic differentials in P815 mastocytoma cells.

Mechanistic Divergence

The cytostatic activity of Chlamydocin is not merely competitive; it is irreversible . The epoxy-ketone group acts as a suicide substrate for HDAC enzymes.

-

Chlamydocin: The ketone at C8 facilitates the nucleophilic attack of the active site residue (likely a histidine or zinc-bound water) on the epoxide, leading to covalent alkylation of the enzyme.

-

This compound: The reduction of the C8 ketone removes the electron-withdrawing influence that activates the epoxide. Consequently, the alkylation efficiency drops by orders of magnitude (100–1000x reduction in potency).

Figure 1: Mechanistic divergence between Chlamydocin and its dihydro-analog at the HDAC active site.

Part 2: The Mastocytoma Model (P815)[1][2]

Why P815?

The P815 murine mastocytoma cell line is the industry standard for this assay due to its high sensitivity to G1 checkpoint abrogators. Unlike adherent solid tumor lines, P815 grows in suspension, allowing for rapid, high-throughput sampling without trypsinization artifacts.

Key Characteristics:

-

Morphology: Lymphoblast-like, suspension.

-

Doubling Time: ~10–12 hours (rapid cycling makes cytostatic effects obvious).

-

Sensitivity: Highly susceptible to HDAC inhibitors, which induce accumulation of acetylated histones (H3/H4) and p21 expression, locking cells in the G1 phase.

Part 3: Experimental Protocol

Protocol: Comparative Cytostasis Assay

Objective: Determine the IC50 shift between Chlamydocin and this compound to validate specific HDAC targeting.

A. Reagents & Preparation

-

Compounds:

-

Chlamydocin Stock: 1 mM in DMSO (Store at -20°C).

-

This compound Stock: 1 mM in DMSO.

-

Vehicle Control: 100% DMSO.

-

-

Cell Culture:

-

P815 cells (ATCC® TIB-64™).

-

Media: RPMI-1640 + 10% FBS + 2mM L-Glutamine + 50 µM 2-mercaptoethanol.

-

B. The Workflow

Note: While historical papers used [3H]-thymidine, modern drug development requires non-radioactive, metabolic endpoints. This protocol uses Resazurin (Alamar Blue) for high-sensitivity cytostatic monitoring.

-

Seeding:

-

Harvest P815 cells in exponential growth phase.

-

Dilute to

cells/mL in fresh media. -

Dispense 90 µL/well into 96-well black-walled plates.

-

-

Treatment:

-

Prepare 10x serial dilutions of both compounds in media (Range: 0.1 nM to 10 µM).

-

Add 10 µL of 10x drug solution to respective wells.

-

Critical Step: Include a "Day 0" plate to establish baseline biomass.

-

-

Incubation:

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

Readout:

-

Add 20 µL Resazurin solution (0.15 mg/mL in PBS).

-

Incubate 4 hours.

-

Measure Fluorescence (Ex: 560nm / Em: 590nm).

-

Figure 2: High-throughput cytostasis screening workflow for P815 cells.

Part 4: Data Interpretation & Specifications

Expected Results

The hallmark of a valid HDAC-driven mechanism is a massive potency shift. If this compound retains significant activity, the scaffold itself may be cytotoxic (e.g., membrane disruption), and the mechanism is not specific HDAC inhibition.

| Parameter | Chlamydocin (Parent) | This compound (Analog) | Interpretation |

| IC50 (P815) | 0.3 – 1.0 nM | > 300 nM (often > 1 µM) | >300x loss of potency confirms warhead necessity. |

| Mode of Action | Cytostatic (G1 Arrest) | Inactive / Weakly Cytotoxic | Dihydro analog fails to trap HDAC. |

| Reversibility | Irreversible (Washout resistant) | Reversible (Washout restores growth) | Lack of covalent bond formation. |

Troubleshooting the "Cytostatic" Definition

Researchers often confuse cytostasis with cytotoxicity.

-

Cytostasis: Total fluorescence remains equal to the "Day 0" baseline (cells didn't die, but didn't grow).

-

Cytotoxicity: Total fluorescence drops below the "Day 0" baseline (cells lysed).

Chlamydocin at 1-10 nM is purely cytostatic. This compound at >10 µM may show non-specific cytotoxicity.

References

-

Stähelin, H., & Triprsteen, W. (1976). Chlamydocin, a cytostatic cyclic tetrapeptide. European Journal of Biochemistry. (Note: Foundational text establishing the >100-fold activity drop upon reduction).

-

Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences. (Validates the epoxy-ketone mechanism across the peptide class).

-

Gajewski, T. F., et al. (2001). The P815 mastocytoma tumor model.[1] Current Protocols in Immunology. (Standardizes the P815 cell line usage).

-

Furumai, R., et al. (2002). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PNAS. (Modern SAR analysis of the epoxy-ketone pharmacophore).

Sources

Dihydrochlamydocin: Mechanisms of Epigenetic Modulation and HDAC Inhibition

Executive Summary

Dihydrochlamydocin (DHC) is a potent, naturally occurring cyclic tetrapeptide and a structural analogue of chlamydocin. Isolated from nematophagous fungi such as Pochonia chlamydosporia and Verticillium sp., DHC functions as a powerful Histone Deacetylase (HDAC) inhibitor . By interfering with the enzymatic removal of acetyl groups from histone lysine residues, DHC induces chromatin relaxation, reactivates silenced tumor suppressor genes (e.g., CDKN1A/p21), and triggers G2/M cell cycle arrest.

This technical guide provides a comprehensive analysis of DHC’s chemical biology, mechanistic pathways, and experimental protocols for validating its epigenetic activity in preclinical models.

Chemical Architecture & Pharmacophore

This compound belongs to a class of cyclic tetrapeptides characterized by a hydrophobic backbone and a distinct aliphatic side chain that acts as a "warhead" for HDAC inhibition.

Structural Composition

-

Key Residues: Typically contains D-Proline, L-Phenylalanine,

-Aminoisobutyric acid (Aib), and the critical modified amino acid. -

The "Warhead" (Aoe Moiety): The defining feature of this class is the 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain found in Chlamydocin.

-

Chlamydocin: Contains an epoxyketone group.[1][3] This acts as an electrophile, forming a covalent bond with the active site nucleophile of the HDAC enzyme, leading to irreversible inhibition (IC

~1.3 nM). -

This compound: Structurally defined by the reduction of the C8-ketone or modification of the epoxide ring. While often less potent than the parent epoxyketone, DHC and its analogues retain significant inhibitory potential (IC

~30 nM range), often exhibiting a shift toward reversible or slow-binding inhibition kinetics depending on the specific oxidation state of the side chain.

-

Structure-Activity Relationship (SAR)

The potency of DHC relies on two domains:

-

Cap Group (Cyclic Peptide): Mimics the substrate and occludes the entrance to the HDAC active site.

-

Zinc-Binding Group (ZBG): The side chain penetrates the tubular pocket of the enzyme, chelating the Zinc (Zn

) ion essential for catalysis.

Mechanism of Action: Epigenetic Regulation[4]

DHC exerts its biological effects through a defined signaling cascade starting at the chromatin level.

Molecular Mechanism

-

HDAC Blockade: DHC enters the nucleus and binds to the catalytic pocket of Class I and II HDACs.

-

Hyperacetylation: Inhibition prevents the deacetylation of conserved lysine residues on Histone H3 (e.g., K9, K14) and Histone H4.

-

Chromatin Remodeling: The accumulation of acetyl groups neutralizes the positive charge of histone tails, reducing their affinity for the negatively charged DNA backbone. This transforms condensed heterochromatin into transcriptionally active euchromatin .

-

Gene Reactivation: The open chromatin structure allows transcription factors (e.g., Sp1, p53) to access promoter regions of silenced genes, most notably CDKN1A (encoding p21

).

Cellular Consequences

-

G2/M Arrest: Upregulation of p21 inhibits Cyclin B1/CDK1 complexes, halting the cell cycle at the G2/M checkpoint.

-

Apoptosis: Prolonged arrest and chromatin stress trigger the intrinsic apoptotic pathway (Caspase-3 activation).

-

Cytostasis: Demonstrated efficacy against mastocytoma and HeLa cell lines.

Pathway Visualization

Caption: The signaling cascade of this compound, from enzymatic inhibition to cellular fate.

Experimental Framework

To validate DHC activity, researchers must employ a multi-parametric approach assessing enzymatic inhibition, target engagement, and functional phenotype.

Protocol A: Fluorometric HDAC Activity Assay (Cell-Free)

Objective: Determine the IC

-

Reagents:

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

). -

Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

-

DHC Stock (dissolved in DMSO).

-

-

Workflow:

-

Step 1: Dilute DHC serially (e.g., 0.1 nM to 10

M) in Assay Buffer. -

Step 2: Incubate purified HDAC enzyme (or HeLa nuclear extract) with DHC for 30 min at 37°C.

-

Step 3: Add Fluorogenic Substrate (50

M final) and incubate for 30–60 min. -

Step 4: Stop reaction with Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.

-

Step 5: Read fluorescence (Ex: 360 nm / Em: 460 nm).

-

-

Validation: Calculate IC

using non-linear regression. DHC should exhibit activity in the low nanomolar range (compare vs. Trichostatin A control).

Protocol B: Analysis of G2/M Arrest (Flow Cytometry)

Objective: Confirm the functional consequence of epigenetic modulation.

-

Cell Culture: Treat log-phase cancer cells (e.g., HeLa, Jurkat) with DHC (IC

concentration) for 18–24 hours. -

Fixation:

-

Harvest cells and wash with PBS.

-

Fix in ice-cold 70% ethanol (dropwise while vortexing) and store at -20°C for >2 hours.

-

-

Staining:

-

Wash cells with PBS to remove ethanol.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50

g/mL + RNase A 100 -

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Output: DHC treatment should result in a distinct increase in the 4N DNA content peak (G2/M phase) compared to DMSO control.

Experimental Workflow Diagram

Caption: Step-by-step validation workflow for this compound activity.

Quantitative Data Summary

The following table summarizes the comparative potency and selectivity profile of DHC and related cyclic tetrapeptides.

| Compound | Target | IC | Binding Mode | Primary Effect |

| Chlamydocin | HDAC Class I | 1.3 nM | Irreversible (Covalent) | Apoptosis / G2 Arrest |

| This compound | HDAC Class I | ~30 nM | Reversible/Slow | Cytostasis / G2 Arrest |

| Trichostatin A (TSA) | Pan-HDAC | ~2–5 nM | Reversible (Chelation) | Hyperacetylation |

| SAHA (Vorinostat) | Pan-HDAC | ~100 nM | Reversible (Chelation) | Clinical Anticancer |

Note: IC

References

-

Degenkolb, T., & Vilcinskas, A. (2016).[4][5][6] Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control.[4][5][6][7][8] Part I: metabolites from nematophagous ascomycetes. Applied Microbiology and Biotechnology, 100(9), 3799–3812.[4] Link

-

Darkin-Rattray, S. J., et al. (1996). Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences, 93(23), 13143–13147. Link

-

Shionyu, M., et al. (2013). Chlamydocin analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases. Bioorganic & Medicinal Chemistry, 21(17), 5287-5296. Link

-

Islam, M. S., et al. (2025). Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors.[1] ResearchGate / Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 157618-75-2 | Benchchem [benchchem.com]

- 3. Chlamydocin analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites from nematophagous fungi and nematicidal natural products from fungi as alternatives for biological control. Part II: metabolites from nematophagous basidiomycetes and non-nematophagous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control. Part I: metabolites from nematophagous ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites from nematophagous fungi and nematicidal natural products from fungi as alternatives for biological control. Part II: metabolites from nematophagous basidiomycetes and non-nematophagous fungi - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Dihydrochlamydocin: A Technical Deep Dive

This guide provides an in-depth technical analysis of Dihydrochlamydocin, focusing on its molecular architecture, mechanism of histone deacetylase (HDAC) inhibition, and therapeutic potential in oncology.

Executive Summary

This compound is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor originally isolated from the nematophagous fungus Pochonia chlamydosporia (formerly Diheterospora chlamydosporia). It is a structural analogue of chlamydocin , distinguished by the reduction of the C-8 ketone in the characteristic 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain to a hydroxyl group.

While chlamydocin is known for its nanomolar, irreversible inhibition of HDACs via its highly reactive epoxy-ketone warhead, this compound represents a unique chemical space where the electrophilicity of the warhead is modulated. This guide explores its utility as a chemical probe and potential therapeutic agent, detailing its ability to induce hyperacetylation, G2/M cell cycle arrest, and apoptosis in malignant cell lines.[1]

Molecular Architecture & Chemical Biology

Structural Composition

This compound belongs to the family of cyclic tetrapeptides containing a non-proteinogenic amino acid responsible for zinc coordination or covalent modification of the HDAC active site.

-

Core Scaffold: Cyclic tetrapeptide ring (Cyclo-Aib-Phe-D-Pro-X), where X is the modified side chain.

-

The "Warhead" (Key Differentiator):

-

Chlamydocin: Contains an epoxy-ketone moiety.[2] The ketone at C-8 makes the adjacent epoxide highly electrophilic, facilitating nucleophilic attack by the HDAC active site (likely a cysteine or the zinc-bound water).

-

This compound: Contains a hydroxy-epoxide moiety. The C-8 ketone is reduced to a hydroxyl group. This structural alteration significantly changes the electronic properties of the side chain, potentially altering its binding kinetics from rapid irreversible alkylation to a more stable, albeit still potent, interaction.

-

Mechanism of Action: HDAC Inhibition

The primary therapeutic target of this compound is the family of Zinc-dependent Histone Deacetylases (Class I and II).

-

Surface Recognition: The cyclic peptide "cap" binds to the rim of the HDAC catalytic tunnel, providing isoform selectivity and steric bulk.

-

Tunnel Insertion: The long aliphatic side chain of the modified amino acid inserts into the hydrophobic tunnel of the enzyme.

-

Active Site Interaction:

-

The epoxide moiety positions itself near the Zinc ion (

) at the base of the tunnel. -

Unlike reversible hydroxamic acids (e.g., SAHA) that chelate Zinc, the epoxide group acts as an electrophilic trap.

-

Mechanistic Nuance: The reduction of the ketone in this compound reduces the electron-withdrawing effect on the epoxide, potentially modulating its reactivity and reducing non-specific toxicity compared to the parent chlamydocin.

-

Visualization: Signaling Pathway

The following diagram illustrates the downstream effects of this compound-mediated HDAC inhibition.

Caption: Mechanistic cascade of this compound.[3] Inhibition of HDAC leads to chromatin relaxation, p21 induction, and subsequent cell death.

Therapeutic Potential & Applications[4][5][6]

Oncology

This compound has demonstrated strong cytostatic activity, particularly in hematological malignancies and solid tumors.

-

Mastocytoma: Early studies identified potent cytostatic effects against mastocytoma cells, validating its ability to halt proliferation in aggressive cell lines.

-

Comparative Potency: While Chlamydocin exhibits an IC50 of ~1.3 nM, this compound retains significant potency. The hydroxy-epoxide moiety suggests it may serve as a "prodrug-like" structure or a more metabolically stable variant with a wider therapeutic window.

-

Combination Therapy: As an HDAC inhibitor, it holds potential for synergy with DNA-damaging agents (e.g., Doxorubicin) or demethylating agents (e.g., 5-Azacytidine), preventing the repair of DNA damage in cancer cells.

Advantages over Hydroxamic Acids

Current FDA-approved HDAC inhibitors (e.g., Vorinostat) often suffer from poor pharmacokinetics and rapid metabolism (glucuronidation). Cyclic peptides like this compound offer:

-

Proteolytic Stability: The cyclic backbone resists degradation by serum proteases.

-

Cell Permeability: The hydrophobic nature of the scaffold ensures efficient cellular uptake.

Experimental Protocols

Protocol A: In Vitro HDAC Inhibition Assay

Objective: Quantify the IC50 of this compound against purified nuclear extracts or recombinant HDACs.

Materials:

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound (dissolved in DMSO).

-

Developer Solution (Trypsin/Protease mixture).

Procedure:

-

Preparation: Dilute this compound in Assay Buffer to varying concentrations (0.1 nM to 10 µM). Maintain DMSO concentration <1%.

-

Incubation: Mix 10 µL of inhibitor dilution with 15 µL of diluted HDAC enzyme fraction. Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

Substrate Addition: Add 25 µL of fluorogenic substrate solution. Incubate at 37°C for 30-60 minutes.

-

Development: Add 50 µL of Developer Solution to stop the deacetylation reaction and release the fluorophore from the deacetylated substrate.

-

Measurement: Read fluorescence on a microplate reader (Ex: 360 nm / Em: 460 nm).

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine IC50 using non-linear regression.

Protocol B: Cell Viability & Apoptosis Workflow

Objective: Assess cytotoxicity and mode of cell death.

Caption: Workflow for validating biological activity. Multi-parametric analysis ensures distinction between cytostatic and cytotoxic effects.

Pharmacokinetics & Safety Profile

Stability & Metabolism

The cyclic peptide structure confers resistance to exopeptidases. However, the epoxide moiety is susceptible to hydrolysis by epoxide hydrolases in the liver, which would open the ring to form a diol.

-

Metabolic Liability: The conversion of the epoxide to a diol typically results in a loss of HDAC inhibitory potency, as the "trap" mechanism is disabled. This makes the epoxide stability a critical PK parameter.

Toxicity Considerations

-

Warhead Reactivity: Epoxide-containing natural products can form adducts with off-target proteins, potentially leading to immunogenicity or toxicity. This compound's reduced ketone (hydroxy-epoxide) may mitigate some of the aggressive reactivity seen with the keto-epoxide of chlamydocin.

-

Therapeutic Window: Establishing the dose range that inhibits HDACs in tumors without causing systemic toxicity (e.g., thrombocytopenia, common with HDACis) is the primary hurdle for clinical translation.

References

-

Degenkolb, T., et al. (2016).[3] "Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control."[3] Applied Microbiology and Biotechnology.

-

Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences.

-

Shionyu-Mitsuyama, C., et al. (2003). "Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry.

-

MedChemExpress. "this compound Product Monograph."

-

Du, L., et al. (2014).[1] "A potent HDAC inhibitor, 1-alaninechlamydocin, from a Tolypocladium sp.[1] induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells."[1] Journal of Natural Products.

Sources

Technical Guide: Dihydrochlamydocin Analogues and Structure-Activity Relationship (SAR)

This is a comprehensive technical guide on Dihydrochlamydocin (DHC) analogues and their Structure-Activity Relationship (SAR), designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

This compound (DHC) and its parent compound, Chlamydocin, represent a specialized class of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors. Distinguished by their unique Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) warhead, these compounds exhibit nanomolar potency and isoform selectivity that differs significantly from pan-HDAC inhibitors like SAHA (Vorinostat).

This guide deconstructs the structural biology, synthetic challenges, and mechanistic nuances of DHC analogues. It provides a rigorous analysis of how modifications to the "Cap" (macrocycle) versus the "Warhead" (zinc-binding group) dictate pharmacological outcomes, specifically transitioning between reversible and irreversible inhibition profiles.

Structural Anatomy & Pharmacophore

The efficacy of Chlamydocin-class inhibitors relies on a tripartite pharmacophore model. Understanding this architecture is prerequisite to rational analogue design.

The Tripartite Model

-

The Cap (Surface Recognition Domain): A hydrophobic cyclic tetrapeptide scaffold (Cyclo[Aoe-Phe-Pro-Pip]) that sits at the rim of the HDAC active site. It confers isoform selectivity by interacting with the loops surrounding the catalytic pocket.

-

The Linker: The aliphatic chain of the Aoe residue (C1–C7) that traverses the narrow channel of the enzyme.

-

The Warhead (Zinc Binding Group - ZBG): The epoxy-ketone moiety (or its analogues) that penetrates the active site to chelate the catalytic Zinc ion (

) and/or form covalent bonds with active site residues.

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule and its interaction logic.

Figure 1: Pharmacophore decomposition of Chlamydocin/DHC analogues showing the functional role of each domain.

Structure-Activity Relationship (SAR)

The SAR of DHC analogues is bifurcated into modifications of the Warhead (ZBG) and the Macrocycle (Cap).

Warhead Modifications: The "Switch"

The Aoe moiety is the defining feature. Modifications here drastically alter the mechanism of action (MoA) from irreversible alkylation to reversible chelation.

| Analogue Class | Warhead Structure | Mechanism | Potency (HDAC1) | Selectivity Note |

| Native Chlamydocin | Epoxy-ketone | Irreversible (Alkylation) | < 1 nM | High potency; covalent trap. |

| This compound | Reduced Ketone (OH) | Weak Reversible | > 100 nM | Loss of Zinc coordination geometry. |

| CHAP Analogues | Hydroxamic Acid | Reversible (Chelation) | ~0.5 - 5 nM | High potency; mimics TSA/SAHA. |

| Trapoxin-like | Epoxy-ketone | Irreversible | < 1 nM | Similar to Chlamydocin; scaffold varies. |

| Benzamide Analogues | Benzamide | Reversible (Slow on) | 10 - 100 nM | Class I selective (HDAC1/2/3). |

Key Insight: The ketone at C8 is essential for polarizing the epoxide and coordinating the Zinc. Reducing this ketone (as in some "dihydro" derivatives) destroys the pharmacophore. However, replacing the entire epoxy-ketone with a hydroxamic acid (CHAP series) retains potency while making the inhibition reversible, which is often preferred to reduce off-target toxicity.

Macrocycle Modifications: Tuning Selectivity

The cyclic tetrapeptide backbone dictates which HDAC isoform the warhead can reach.

-

Ring Size: The 12-membered ring is optimal. Expanding to cyclic pentapeptides often disrupts the binding conformation.

-

Amino Acid Substitution:

-

Proline/Pipecolic acid: Essential for inducing the "turn" conformation required for cyclization and binding.

-

Hydrophobic Residues (Phe/Val): Enhance interaction with the hydrophobic rim of HDAC1/HDAC3.

-

Substitution Effect: Replacing bulky hydrophobic groups with polar residues generally decreases potency against Class I HDACs but may improve solubility.

-

Mechanism of Action

Understanding the binding kinetics is crucial for drug development.

The "Trap" Mechanism (Epoxy-Ketone)

-

Entry: The aliphatic linker slides down the catalytic tunnel.

-

Coordination: The C8-ketone coordinates the active site

. -

Alkylation: The epoxide is positioned near a nucleophilic residue (likely a Glutamic acid or Histidine) in the active site. The activated epoxide undergoes ring-opening, forming a covalent bond.

-

Result: Permanent enzyme inactivation.

-

The "Chelate" Mechanism (Hydroxamic Acid - CHAPs)

-

Entry: Similar tunnel traversal.

-

Chelation: The hydroxamic acid forms a bidentate chelate with

. -

Equilibrium: The inhibitor can dissociate; activity is driven by

rates.

Figure 2: Mechanistic divergence based on Warhead chemistry.

Synthetic Strategy & Protocols

Synthesizing DHC analogues is challenging due to the strain of the 12-membered ring and the reactivity of the epoxy-ketone.

Retrosynthetic Analysis

-

Disconnection: The macrocycle is usually closed at the least sterically hindered site (e.g., between Proline and Phenylalanine).

-

Aoe Synthesis: The Aoe side chain is often introduced as a protected precursor (e.g., an alkene or protected alcohol) and oxidized/functionalized after cyclization to prevent premature reaction.

Protocol: Solid-Phase Synthesis of CHAP Precursors

This protocol describes the synthesis of a Chlamydocin analogue where the Aoe is replaced by a hydroxamic acid precursor (Asu - aminosuberic acid).

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (Fmoc-Asu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Pip-OH)

-

Coupling agents: HATU, HOAt, DIPEA

-

Solvents: DMF, DCM, Piperidine

Step-by-Step Methodology:

-

Resin Loading:

-

Swell 2-chlorotrityl chloride resin in DCM.

-

Load the first amino acid (Fmoc-Pip-OH) using DIPEA (4 eq) in DCM for 2 hours.

-

Cap unreacted sites with methanol.

-

-

Peptide Elongation (Standard Fmoc SPPS):

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (3x), DCM (3x).

-

Coupling: Add Fmoc-AA-OH (3 eq), HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq) in DMF. Shake for 1 hour.

-

Monitor: Use Kaiser test (ninhydrin) to verify coupling completion (Blue = free amine, Yellow = coupled).

-

Repeat for sequence: Pro -> Phe -> Asu(OtBu).

-

-

Cleavage from Resin (Preserving Side Chains):

-

Treat resin with 1% TFA in DCM (mild acid) for 2 min x 10 cycles. This cleaves the peptide from the resin but keeps the OtBu side-chain protection intact.

-

Neutralize filtrate immediately with Pyridine.

-

-

Macrocyclization (The Critical Step):

-

Dilution is Key: Dissolve the linear peptide in DCM/DMF at extremely high dilution (

M) to favor intramolecular cyclization over intermolecular dimerization. -

Add HATU (3 eq), HOAt (3 eq), DIPEA (5 eq).

-

Stir for 24-48 hours.

-

Validation: Monitor via LC-MS. Look for the disappearance of the linear mass (

) and appearance of the cyclic mass (

-

-

Warhead Unmasking (Hydroxamic Acid Generation):

-

Deprotect the side chain (TFA/DCM).

-

Convert the carboxylic acid to hydroxamic acid using

and BOP reagent.

-

References

-

Comparison of Chlamydocin and Trapoxin Mechanisms

-

SAR of Cyclic Tetrapeptides (CHAP Series)

- Title: Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin.

- Source: PNAS (via NIH).

-

URL:[Link]

-

Design and Synthesis of Cyclic Tetrapeptide HDAC Inhibitors

-

General HDAC Inhibitor Pharmacophore Review

Sources

- 1. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective histone deacetylase inhibitors via focused combinatorial libraries of cyclic alpha3beta-tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity and clinical efficacy of clindamycin in the treatment of infections due to anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrochlamydocin in Preclinical Cancer Research Models

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 1.0

Executive Summary

Dihydrochlamydocin (DHC) represents a pivotal reference compound in the study of epigenetic modulation via histone deacetylase (HDAC) inhibition. A cyclic tetrapeptide structurally derived from the fungal metabolite Chlamydocin, DHC retains potent nanomolar affinity for Class I HDACs (IC50 ≈ 30 nM in HeLa nuclear extracts) while exhibiting a distinct pharmacological profile compared to its parent compound.

This guide provides a rigorous technical analysis of DHC, distinguishing its reversible binding kinetics from the irreversible alkylation mechanism of Chlamydocin. It outlines standardized preclinical workflows for evaluating DHC in cancer models, focusing on signal transduction, cytotoxicity assays, and comparative efficacy against FDA-approved HDAC inhibitors (HDACi).

Chemical Biology & Pharmacological Profile[1][2]

Structural Determinants of Activity

This compound belongs to the cyclic tetrapeptide class of HDAC inhibitors, which includes Trapoxin A and Apicidin. Its core scaffold facilitates high metabolic stability and cellular permeability, while its side chain dictates enzyme inhibition kinetics.

-

Parent Compound (Chlamydocin): Contains an Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) amino acid. The epoxy-ketone moiety acts as a "warhead," forming a covalent bond with the active site of the HDAC enzyme, leading to irreversible inhibition.

-

This compound (DHC): Chemically defined by the reduction of the ketone or modification of the epoxide functionality found in the Aoe residue. This structural alteration shifts the binding mode from irreversible alkylation to tight-binding reversible inhibition.

Binding Kinetics and Selectivity

Unlike hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) that chelate the zinc ion in the HDAC catalytic pocket, cyclic tetrapeptides like DHC exploit the rim of the catalytic tunnel for high-affinity recognition.

| Parameter | Chlamydocin | This compound (DHC) | SAHA (Vorinostat) |

| Primary Target | Class I HDACs | Class I HDACs | Class I & II HDACs |

| Binding Mode | Irreversible (Covalent) | Reversible (Tight-binding) | Reversible (Chelation) |

| IC50 (HeLa Nuclear Extract) | ~1.3 nM | 30 nM | ~10–50 nM |

| Warhead | Epoxy-ketone | Modified Aliphatic/Alcohol | Hydroxamic Acid |

Technical Insight: The ≈20-fold reduction in potency of DHC compared to Chlamydocin (30 nM vs 1.3 nM) validates the critical role of the epoxy-ketone electrophile in achieving picomolar affinity. However, DHC’s reversible nature makes it a superior tool for studying temporal HDAC recovery and "washout" effects in cell signaling assays.

Mechanism of Action (MOA)

DHC functions as a potent epigenetic modulator. By inhibiting the deacetylation of histone lysine residues, it forces chromatin into a relaxed (euchromatin) state, reactivating silenced tumor suppressor genes.

Signaling Cascade

-

Entry: DHC passively diffuses through the cell membrane due to its lipophilic cyclic peptide backbone.

-

Inhibition: Binds the catalytic pocket of HDAC1, HDAC2, and HDAC3.

-

Accumulation: Causes rapid hyperacetylation of Histone H3 (Lys9/14) and Histone H4.

-

Transcription: Upregulates CDKN1A (p21^WAF1/CIP1).

-

Arrest: p21 inhibits Cyclin-Dependent Kinases (CDKs), causing G1/S or G2/M phase arrest and subsequent apoptosis.

Figure 1: Signal transduction pathway of this compound-mediated apoptosis. DHC inhibits nuclear HDACs, preventing histone deacetylation and triggering p21-dependent cell cycle arrest.

Preclinical Evaluation Protocols

In Vitro Efficacy: Validated Cell Models

DHC has demonstrated efficacy across multiple histological subtypes. The following models are recommended for benchmarking:

-

HeLa (Cervical Carcinoma): Standard for HDACi potency (IC50 determination).

-

P-815 (Mastocytoma): Highly sensitive to cyclic tetrapeptides; historical reference for Chlamydocin-class activity.

-

A7r5 (Smooth Muscle): Used to assess anti-proliferative effects (IC50 ≈ 1 µM) and potential off-target vascular toxicity.

Experimental Workflow: HDAC Inhibition Assay

To validate DHC activity, researchers should utilize a fluorometric activity assay rather than colorimetric methods to ensure sensitivity at nanomolar concentrations.

Protocol Steps:

-

Lysate Preparation: Extract nuclear proteins from HeLa cells using a high-salt fractionation buffer.

-

Substrate Incubation: Incubate 5 µg nuclear extract with fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

-

Treatment: Add DHC (Serial dilution: 1 nM to 1000 nM). Include Trichostatin A (TSA) (1 µM) as a positive control.

-

Development: Add developer solution (trypsin) to release the fluorophore from deacetylated substrates.

-

Quantification: Read fluorescence (Ex/Em = 360/460 nm). Calculate IC50 using non-linear regression.

Experimental Workflow: Western Blotting for Biomarkers

This protocol confirms the cellular mechanism of action, distinguishing DHC from non-specific cytotoxic agents.

Figure 2: Step-by-step workflow for validating epigenetic modulation. Acid extraction is critical for preserving histone modifications.

Critical Reagents:

-

Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

-

Loading Control: Anti-Total Histone H3 (Do not use Actin/Tubulin for histone normalization if using acid extraction).

In Vivo Feasibility & Toxicology

While DHC is less reactive than Chlamydocin, its in vivo application requires careful dose-ranging due to the potency of the cyclic peptide scaffold.

-

Toxicity Profile: Cyclic tetrapeptides can exhibit cardiotoxicity or general cytotoxicity at high doses.

-

Dosing Strategy:

-

Route: Intraperitoneal (IP) or Intravenous (IV).

-

Vehicle: DMSO/PEG400/Saline (5:30:65). DHC is hydrophobic; ensure solubility before injection.

-

Starting Dose: 1–5 mg/kg in murine xenograft models.

-

-

Efficacy Endpoints: Tumor volume reduction, intratumoral Acetyl-H3 levels (pharmacodynamic marker).

References

-

Closse, A., & Huguenin, R. (1974). Isolation and structure elucidation of chlamydocin. Helvetica Chimica Acta.

-

Islam, M. S., et al. (2012). This compound is a cyclic tetrapeptide derivative of the histone deacetylase (HDAC) inhibitor chlamydocin.[1] Cayman Chemical Technical Data.

-

Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel fungal metabolite with broad-spectrum antiprotozoal and histone deacetylase inhibitory activities. Proceedings of the National Academy of Sciences.

-

Bougdour, A., et al. (2009). Drug discovery against Toxoplasma gondii: HDAC inhibitors. Drug Discovery Today.

-

Rich, D. H., & Gardner, J. H. (1984). Synthesis of the cytostatic cyclic tetrapeptide, chlamydocin. Tetrahedron Letters.

Sources

The effects of Dihydrochlamydocin on gene expression

The Effects of Dihydrochlamydocin on Gene Expression: An In-Depth Technical Guide

Executive Summary

This compound (DHC) is a potent, cyclic tetrapeptide histone deacetylase (HDAC) inhibitor derived from the fungal metabolite chlamydocin. Unlike many broad-spectrum HDAC inhibitors that rely on hydroxamic acid chelating groups (e.g., SAHA, TSA), DHC utilizes a unique structural pharmacophore—typically a modified epoxyketone or hydroxyketone side chain—to interact with the zinc-containing active site of HDAC enzymes.

Part 1: Mechanistic Foundation

The Biochemistry of Inhibition

This compound functions as a potent inhibitor of Class I and II HDACs. The parent compound, chlamydocin, contains an L-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) moiety, which acts as a "warhead" capable of irreversible alkylation of the HDAC active site. This compound (often the reduced hydroxy-ketone analog) retains significant potency (IC50 ≈ 30 nM in HeLa nuclear extracts), suggesting it effectively mimics the transition state of the acetyl-lysine substrate or acts as a strong reversible chelator of the active site zinc ion.

Core Mechanism:

-

Entry: DHC permeates the cell membrane (high lipophilicity due to cyclic peptide structure).

-

Binding: The side chain inserts into the tubular pocket of the HDAC enzyme.

-

Blockade: Interaction with the Zinc (

) ion at the base of the pocket prevents the deacetylation of lysine residues on histone tails. -

Result: Accumulation of acetylated histones (H3K9ac, H4K16ac) neutralizes the positive charge of chromatin, reducing affinity for DNA and causing nucleosomal relaxation (euchromatin formation).

Visualization of Signaling Pathway

Caption: Figure 1: The cascade of this compound-induced gene expression changes, moving from enzyme inhibition to phenotypic outcome.

Part 2: Impact on Gene Expression Landscapes

Transcriptional Upregulation

The primary effect of DHC is the reactivation of genes silenced by epigenetic repression.

-

Target: CDKN1A (p21).

-

Effect: Robust upregulation.

-

Mechanism: Hyperacetylation of the p21 promoter region recruits RNA Polymerase II. This is a hallmark of HDAC inhibition and serves as a primary biomarker for DHC activity.

Global vs. Specific Effects

While DHC causes global histone hyperacetylation, it alters the expression of only ~2–5% of the genome. This selectivity is attributed to the specific recruitment of HDACs to certain promoter regions by co-repressor complexes (e.g., NuRD, Sin3A). DHC disrupts these specific repressive complexes, leading to the re-expression of genes involved in:

-

Apoptosis: BAX, APAF1.

-

Differentiation: Upregulation of lineage-specific markers in undifferentiated tumor cells.

-

Parasitic Control: In Toxoplasma gondii, DHC is a validated positive control for inhibiting parasite growth by disrupting the parasite's specific epigenetic machinery, which is distinct but homologous to mammalian systems.

Part 3: Experimental Framework & Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are designed with built-in validation steps.

Protocol: Assessment of Histone Hyperacetylation (Western Blot)

Purpose: To validate DHC activity before costly sequencing experiments.

Reagents:

-

DHC Stock: 1 mM in DMSO (Store at -20°C).

-

Lysis Buffer: RIPA + Protease Inhibitors + TSA (1 µM) (Crucial: Add TSA to lysis buffer to prevent deacetylation during extraction).

Workflow:

-

Seeding: Seed HeLa or A549 cells at

cells/well in a 6-well plate. -

Treatment:

-

Control: DMSO (0.1%).

-

Low Dose: 10 nM DHC.

-

High Dose: 100 nM DHC.

-

Duration: 18–24 hours.

-

-

Extraction: Wash with cold PBS. Lyse directly on ice. Sonicate to shear DNA.

-

Analysis: Immunoblot for Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4 .

-

Validation Criteria: High Dose band intensity must be >5x Control. If not, check DHC stability.

Protocol: Quantitative Gene Expression Analysis (RT-qPCR)

Purpose: To measure the functional output of chromatin remodeling.

| Step | Parameter | Technical Insight (Causality) |

| 1. Treatment | 50 nM DHC, 24h | Sub-lethal dose ensures mRNA changes are regulatory, not due to cell death. |

| 2. RNA Isolation | Column-based (e.g., RNeasy) | Avoid phenol-chloroform if possible to prevent carryover inhibition of RT enzyme. |

| 3. cDNA Synthesis | Oligo(dT) primers | Focuses on mRNA (coding regions) rather than rRNA. |

| 4. qPCR Targets | CDKN1A (p21), GAPDH | CDKN1A is the positive control. If CDKN1A is not upregulated, the experiment failed. |

| 5. Calculation | Normalize to housekeeping gene (GAPDH or ACTB). |

Visualization of Experimental Workflow

Caption: Figure 2: Parallel workflow for validating DHC activity via protein (acetylation status) and RNA (gene expression) endpoints.

Part 4: Comparative Analysis

| Feature | This compound (DHC) | SAHA (Vorinostat) | Trichostatin A (TSA) |

| Structure | Cyclic Tetrapeptide | Hydroxamic Acid | Hydroxamic Acid |

| Binding Mode | Active Site Occulsion / Chelation | Zinc Chelation (Bidentate) | Zinc Chelation (Bidentate) |

| Potency (IC50) | ~30 nM (High) | ~50–100 nM | ~1–10 nM (Very High) |

| Reversibility | Potentially Irreversible/Slow-binding* | Reversible | Reversible |

| Primary Use | Research Probe / Parasitology | Clinical Oncology (CTCL) | Research Probe |

*Note: While Chlamydocin is irreversible, DHC (reduced form) kinetics may vary but generally exhibit tight binding characteristics similar to the parent compound.

References

- Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences. (Contextual grounding on cyclic peptide HDACis).

-

Bougdour, A., et al. (2009).[1] Drug discovery against Toxoplasma gondii: Identification of HDAC inhibitors. (Establishes DHC as a control in parasitic gene expression studies).